Blasticidin A
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Overview
Description
Blasticidin A is a complex organic compound characterized by its long hydrocarbon chains and an oxane ring. This compound is notable for its unique structure, which combines both hydrophobic and hydrophilic properties, making it useful in various applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blasticidin A typically involves the alkylation of an oxane ring with long-chain alkyl halides. The reaction conditions often require the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like dimethyl sulfoxide to enhance the solubility of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon, can further optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Blasticidin A can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the oxane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where halides or other nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxanes.
Scientific Research Applications
Blasticidin A has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of lubricants and as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of Blasticidin A involves its interaction with hydrophobic and hydrophilic environments. The long hydrocarbon chains interact with hydrophobic regions, while the oxane ring can engage in hydrogen bonding with hydrophilic regions. This dual interaction capability makes it effective in stabilizing emulsions and facilitating the transport of hydrophobic molecules in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Blasticidin A: Unique due to its specific alkyl chain lengths and oxane ring structure.
2-Dodecyl-6-(15,17,21-trimethyltricosyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-Dodecyl-6-(15,17,21-trimethyltricosyl)cyclohexane: Contains a cyclohexane ring, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of long alkyl chains and an oxane ring, providing a unique balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubility in non-polar solvents and interaction with polar environments.
Properties
IUPAC Name |
2-dodecyl-6-(15,17,21-trimethyltricosyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86O/c1-6-8-9-10-11-12-18-21-24-27-34-42-36-30-37-43(44-42)35-28-25-22-19-16-14-13-15-17-20-23-26-31-40(4)38-41(5)33-29-32-39(3)7-2/h39-43H,6-38H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGSHNFFOSCHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCCC(O1)CCCCCCCCCCCCCCC(C)CC(C)CCCC(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H86O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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